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Compound of Interest

Compound Name: 3-Bromo-2-propoxypyridine

Cat. No.: B1358712

An In-depth Technical Guide to 3-Bromo-2-
propoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical
properties of 3-Bromo-2-propoxypyridine. Due to a scarcity of published experimental data
for this specific compound, this document combines available predicted data with established
knowledge of analogous 2-alkoxypyridines and brominated pyridines to offer a scientifically
grounded resource for researchers. This guide covers molecular and physical properties,
expected chemical reactivity, a plausible synthetic route, and general experimental procedures
for characterization and purification. The information herein is intended to serve as a
foundational reference for the use of 3-Bromo-2-propoxypyridine in synthetic chemistry and
drug discovery endeavors.

Introduction

3-Bromo-2-propoxypyridine is a halogenated alkoxy-substituted pyridine derivative. The
pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, appearing in
numerous approved pharmaceuticals. The presence of a bromine atom at the 3-position and a
propoxy group at the 2-position provides two key points for synthetic diversification. The
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bromine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki,
Buchwald-Hartwig, Sonogashira), enabling the introduction of a wide range of molecular
fragments. The 2-alkoxy substituent influences the electronic properties of the pyridine ring and
can be a site for further chemical modification. This combination of functionalities makes 3-
Bromo-2-propoxypyridine a potentially valuable building block for the synthesis of novel
compounds with applications in drug discovery and materials science.

Molecular and Physical Properties

Precise experimental data for the physical properties of 3-Bromo-2-propoxypyridine are not
widely available in the public domain. The following table summarizes the basic molecular
information and predicted physical properties. These predicted values offer a useful estimation

for experimental planning.

Property Value Source

Molecular Formula CsH10BrNO --INVALID-LINK--
Molecular Weight 216.08 g/mol --INVALID-LINK--
CAS Number 760207-92-9 --INVALID-LINK--
Predicted Boiling Point 229.7 £20.0 °C --INVALID-LINK--
Predicted Density 1.386 + 0.06 g/cm3 --INVALID-LINK--

Not specified (likely a liquid or

General observation for similar

Appearance ] )
low-melting solid) compounds
Expected to be soluble in
N common organic solvents Based on analogous
Solubility

(e.g., DCM, THF, EtOAc,
MeOH, DMSO)

compounds

Chemical Properties and Reactivity

The chemical reactivity of 3-Bromo-2-propoxypyridine is dictated by the interplay of the

pyridine ring, the bromine substituent, and the propoxy group.

© 2025 BenchChem. All rights reserved. 2/7

Tech Support


https://www.benchchem.com/product/b1358712?utm_src=pdf-body
https://www.benchchem.com/product/b1358712?utm_src=pdf-body
https://www.benchchem.com/product/b1358712?utm_src=pdf-body
https://www.benchchem.com/product/b1358712?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or
alkylated. It also deactivates the ring towards electrophilic aromatic substitution compared to
benzene.

e Bromine Atom: The bromine atom at the 3-position is a key site for functionalization. It is
expected to readily participate in a variety of metal-catalyzed cross-coupling reactions,
allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

e Propoxy Group: The 2-propoxy group is an electron-donating group, which can influence the
regioselectivity of reactions on the pyridine ring. The ether linkage is generally stable but can
be cleaved under harsh acidic conditions.

Experimental Protocols

Due to the lack of specific published experimental procedures for 3-Bromo-2-
propoxypyridine, the following sections provide generalized protocols based on the synthesis
and purification of structurally similar compounds.

Plausible Synthetic Route

A common and effective method for the synthesis of 2-alkoxypyridines involves the nucleophilic
aromatic substitution of a suitable 2-halopyridine with an alkoxide. A plausible synthesis for 3-
Bromo-2-propoxypyridine would start from the commercially available 2,3-dibromopyridine.

(Z,S-Dibromopyridine CsHs3Bra2N

Nucleophilic
Aromatic
Substitution

3-Bromo-2-propoxypyridine CsH10BrNO j

(Propanol (PrOH) | Sodium Hydride (NaH)

Click to download full resolution via product page

Plausible synthesis of 3-Bromo-2-propoxypyridine.

Experimental Protocol (General Procedure):
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e Preparation of Sodium Propoxide: To a stirred solution of dry propanol in an anhydrous
solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon),
add sodium hydride (NaH) portion-wise at 0 °C.

o Reaction: Allow the mixture to warm to room temperature and stir until the evolution of
hydrogen gas ceases, indicating the formation of sodium propoxide.

» Addition of Halopyridine: Add a solution of 2,3-dibromopyridine in anhydrous THF dropwise
to the sodium propoxide solution.

o Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress of the
reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry
(GC-MS).

o Work-up: After completion, cool the reaction to room temperature and quench with water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can then be purified by column
chromatography.

Purification

Purification of the crude product is typically achieved by silica gel column chromatography.
Experimental Protocol (General Procedure):

o Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

o Column Packing: Pack a glass column with the silica gel slurry.

e Sample Loading: Dissolve the crude 3-Bromo-2-propoxypyridine in a minimal amount of a
suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel
column.

o Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient
of ethyl acetate in hexane.
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o Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those

containing the pure product.

e Solvent Removal: Combine the pure fractions and remove the solvent under reduced
pressure to yield the purified 3-Bromo-2-propoxypyridine.

Characterization

The identity and purity of the synthesized 3-Bromo-2-propoxypyridine would be confirmed
using standard analytical technigques.

( Synthesis & Purification 1

Purified 3-Bromo-2-propoxypyridine
Lk Propoxypyi ) J

Structural Elucidation Molecular Weight Confirmation  Functional Group Identification Purity Assessment

Analytical Characterization
\ 4 \4
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Click to download full resolution via product page

General workflow for the characterization of 3-Bromo-2-propoxypyridine.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons on the pyridine ring, as well as signals for the propyl group (a triplet for
the CHs, a sextet for the central CHz, and a triplet for the OCHz). The chemical shifts and
coupling constants of the aromatic protons would confirm the substitution pattern.

o 13C NMR: The carbon NMR spectrum would show distinct signals for the five carbons of
the pyridine ring and the three carbons of the propyl group. The chemical shifts would be
influenced by the bromine and propoxy substituents.
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e Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight
of the compound. The isotopic pattern of bromine (*°Br and 81Br in approximately a 1:1 ratio)
would result in a characteristic M and M+2 pattern in the mass spectrum, providing strong
evidence for the presence of a single bromine atom.

e Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for
C-H stretching and bending vibrations of the aromatic ring and the alkyl chain, C-O
stretching of the ether, and C-N stretching of the pyridine ring.

Stability and Storage

While specific stability data for 3-Bromo-2-propoxypyridine is unavailable, general
considerations for similar compounds suggest that it should be stored in a cool, dry, and dark
place under an inert atmosphere to prevent degradation. Pyridine derivatives can be sensitive
to light and air.

Potential Applications in Drug Discovery and
Signaling Pathways

The biological activity of 3-Bromo-2-propoxypyridine has not been reported in publicly
available literature. However, the 3-bromo-2-alkoxypyridine scaffold is a versatile starting point
for the synthesis of a wide range of compounds that could be screened for biological activity.

The bromine atom allows for the introduction of various functionalities through cross-coupling
reactions, enabling the exploration of structure-activity relationships (SAR). The 2-propoxy
group can also be modified or may itself contribute to binding with biological targets.

Given the prevalence of the pyridine core in numerous kinase inhibitors, GPCR ligands, and
other therapeutic agents, it is plausible that derivatives of 3-Bromo-2-propoxypyridine could
be synthesized and screened for activity against a variety of biological targets and signaling
pathways. However, at present, there is no specific signaling pathway data associated with this
compound.

Conclusion
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3-Bromo-2-propoxypyridine is a chemical building block with significant potential for
application in synthetic and medicinal chemistry. While specific experimental data for this
compound is limited, this guide provides a foundational understanding of its properties and
potential reactivity based on established chemical principles and data from analogous
compounds. The plausible synthetic route and general characterization protocols outlined
herein should facilitate its preparation and use in the laboratory. Further research is warranted
to fully characterize this compound and explore its utility in the development of novel molecules
with potential therapeutic applications.

 To cite this document: BenchChem. [physical and chemical properties of 3-Bromo-2-
propoxypyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358712#physical-and-chemical-properties-of-3-
bromo-2-propoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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